(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride structure elucidation
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride (IUPAC Name: (2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride), a chiral amino acid derivative of L-leucine.[1][2] For researchers in medicinal chemistry and drug development, unambiguous confirmation of a molecule's constitution, connectivity, and absolute stereochemistry is a foundational requirement for advancing a candidate compound. This document details the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, and Chiral Analysis. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure the highest degree of scientific integrity.
Introduction and Molecular Overview
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a derivative of the essential amino acid L-leucine, characterized by a methyl group on the alpha-amino nitrogen.[3] Its structural similarity to natural amino acids makes it a compound of interest for potential biological activities, including its role as a calcium channel antagonist.[1][4] Precise structural verification is paramount to understanding its structure-activity relationship (SAR) and ensuring the purity and identity of synthesized batches.
Molecular Attributes:
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Key Structural Features:
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A carboxylic acid moiety.
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A secondary amine (methylamino group), which is protonated in the hydrochloride salt form.
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An isobutyl side chain derived from leucine.
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A single stereocenter at the C2 (alpha-carbon) position.
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The primary objective of this guide is to present a logical, multi-technique workflow to unequivocally confirm the identity, purity, and absolute (S)-configuration of this molecule.
Figure 1: Chemical Structure of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride
Caption: The chemical structure highlighting the chiral center at C2.
The Elucidation Workflow: A Multi-Pronged Approach
The definitive confirmation of a chemical structure is not achieved by a single experiment but by the convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[5][6] A suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework.
Experimental Protocol
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the hydrochloride salt and allows for the exchange and subsequent disappearance of labile protons (NH₂⁺ and COOH), simplifying the spectrum.
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Acquisition: Collect ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.[7]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).
Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 4.0 - 4.2 | Doublet (d) | 1H | H-2 (α-H) | Deshielded by adjacent COOH and NH₂⁺ groups. Coupled to H-3. |
| ~ 2.8 - 2.9 | Singlet (s) | 3H | N-CH₃ | Singlet as there are no adjacent protons. Deshielded by the nitrogen atom. |
| ~ 1.8 - 2.0 | Multiplet (m) | 2H | H-3 (β-CH₂) | Diastereotopic protons coupled to H-2 and H-4. |
| ~ 1.6 - 1.8 | Multiplet (m) | 1H | H-4 (γ-CH) | Complex splitting due to coupling with H-3 and the two methyl groups. |
| ~ 0.9 - 1.1 | Doublet (d) | 6H | H-5 & H-5' (δ-CH₃) | Two equivalent methyl groups coupled to the single H-4 proton. |
Note: The labile protons on the carboxylic acid and the ammonium group will exchange with D₂O and will not be observed.
¹³C NMR Spectroscopy: Carbon Backbone Identification
The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 172 - 175 | C-1 (COOH) | Typical chemical shift for a carboxylic acid carbon. |
| ~ 65 - 68 | C-2 (α-C) | Carbon attached to both the nitrogen and carboxyl group. |
| ~ 38 - 42 | C-3 (β-C) | Aliphatic methylene carbon. |
| ~ 30 - 33 | N-CH₃ | Carbon of the N-methyl group. |
| ~ 24 - 26 | C-4 (γ-C) | Aliphatic methine carbon. |
| ~ 21 - 23 | C-5 & C-5' (δ-C) | Two equivalent methyl carbons in the isobutyl group. |
2D NMR: Confirming Connectivity
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connections.
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COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected correlations include H-2 with H-3, H-3 with H-4, and H-4 with the H-5/H-5' methyl protons.
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HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, confirming the assignments made in Tables 1 and 2.
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HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for assembling the molecular fragments.
Caption: Key expected HMBC (dashed red) and HSQC (solid blue) correlations.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming its elemental composition.[8]
Experimental Protocol
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Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode is ideal.[7] ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
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Analysis: The analysis is performed on the free base form of the molecule (C₇H₁₅NO₂), as the hydrochloride salt dissociates in the ESI source.
Data Interpretation
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Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
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Theoretical Exact Mass of C₇H₁₆NO₂⁺ ([M+H]⁺): 146.1281
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Experimental Result: The measured m/z value from HRMS should match the theoretical value to within 5 ppm, which confirms the elemental formula of C₇H₁₅NO₂.
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Fragmentation Pattern: While ESI is soft, some fragmentation can be induced. Expected fragments could arise from the loss of water (-18 Da) or the carboxylic acid group (-45 Da), providing further structural clues.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule based on their characteristic vibrations.[9][10]
Experimental Protocol
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Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
Data Interpretation
The spectrum of the hydrochloride salt is expected to show characteristic absorption bands that confirm the presence of all key functional groups.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| 2400-2800 (broad, multiple) | N-H⁺ stretch | Secondary Ammonium Salt |
| 2850-2960 | C-H stretch | Alkane (isobutyl, N-methyl) |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1580 | N-H⁺ bend | Secondary Ammonium Salt |
The broad, complex absorptions in the 2400-3300 cm⁻¹ region are highly characteristic of an amino acid hydrochloride, resulting from the overlapping stretches of the COOH and NH₂⁺ groups.[11]
Elemental Analysis: Validating the Empirical Formula
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine in the molecule. This fundamental technique offers a quantitative validation of the molecular formula.
Table 4: Theoretical vs. Experimental Elemental Composition for C₇H₁₆ClNO₂
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 46.28 | Must be within ±0.4% |
| Hydrogen (H) | 8.88 | Must be within ±0.4% |
| Chlorine (Cl) | 19.52 | Must be within ±0.4% |
| Nitrogen (N) | 7.71 | Must be within ±0.4% |
| Oxygen (O) | 17.61 | (Calculated by difference) |
A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the sample's purity.
Chiral Analysis: Confirming the (S)-Configuration
The techniques discussed so far confirm the molecule's constitution but cannot differentiate between the (S) and (R) enantiomers. Confirming the absolute stereochemistry is essential.
Optical Rotation
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Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.
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Protocol: A solution of the compound with a known concentration is prepared, and its optical rotation is measured using a polarimeter.
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Data Interpretation: The measured specific rotation value should be compared to a certified reference standard or reliable literature data. For (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a positive specific rotation has been reported ([α]²⁰/D = +19.5° for c=0.71 in H₂O).[2] A matching value confirms the correct enantiomer is present.
Chiral High-Performance Liquid Chromatography (HPLC)
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Principle: This technique uses a stationary phase that is itself chiral. It interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.[12][13]
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Protocol:
-
Develop a separation method using a suitable chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).[12]
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Inject a solution of the test sample.
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Inject a certified reference standard of the (S)-enantiomer.
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If available, inject the racemic mixture to show the separation of both peaks.
-
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Data Interpretation: The retention time of the main peak in the test sample must match that of the (S)-enantiomer reference standard. This provides unambiguous confirmation of the absolute configuration.
Conclusion
The structural elucidation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and atomic connectivity. Mass spectrometry and elemental analysis confirm the molecular formula and elemental composition. IR spectroscopy verifies the presence of key functional groups. Finally, polarimetry and chiral HPLC provide the definitive assignment of the (S)-stereochemistry at the C2 chiral center. By following this comprehensive workflow, researchers can establish the identity and purity of their target compound with the highest degree of confidence, a critical step in any drug discovery and development pipeline.
References
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Kato, H., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: D'Aniello, A. (eds) D-Amino Acids. Methods in Molecular Biology, vol 2030. Humana, New York, NY. Available from: [Link]
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Kolev, T., Spiteller, M., & Koleva, B. (2009). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 36(1), 45-50. Available from: [Link]
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Gore, R. C., Barnes, R. B., & Petersen, E. (1949). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 71(12), 4042-4043. Available from: [Link]
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Biology LibreTexts. 3.4: Analyses of Protein Structure. (2022). Available from: [Link]
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Małuch, M., et al. (2015). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Physical Chemistry Chemical Physics, 17(30), 19846-19855. Available from: [Link]
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University of Calgary Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. (2016). Available from: [Link]
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Takeda, M., et al. (2003). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 46(4), 532-541. Available from: [Link]
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Oakwood Chemical. (S)-4-Methyl-2-(methylamino)pentanoic acid. Available from: [Link]
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